3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid
Description
This compound is a heterocyclic carboxylic acid featuring a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a methyl-substituted pyrazole ring at the 1H-pyrazole-5-position, and a carboxylic acid moiety. The Boc group is commonly used in medicinal chemistry to protect amines during synthesis, while the pyrazole core is a versatile scaffold in drug design due to its hydrogen-bonding capacity and metabolic stability . The carboxylic acid group enhances water solubility, which may improve bioavailability compared to ester or amide derivatives .
Properties
IUPAC Name |
2-methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-15(2,3)22-14(21)18-7-5-10(6-8-18)11-9-12(13(19)20)17(4)16-11/h9-10H,5-8H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYIUZKXIADILC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NN(C(=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The mode of action of the compound is currently unknown due to the lack of specific information available. It is suggested that the compound may interact with its targets, leading to changes in cellular processes.
Biological Activity
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and applications in drug development.
Chemical Structure and Synthesis
The compound features a pyrazole ring, which is known for its diverse biological activities, and a piperidine moiety that enhances its pharmacological properties. The synthesis typically involves several steps:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the tert-Butoxycarbonyl (Boc) Group : This protects the amine functionality during synthesis.
- Formation of the Pyrazole Ring : The pyrazole ring is synthesized separately before being coupled with the Boc-protected piperidine derivative.
- Final Coupling Reaction : The final product is obtained by coupling the two rings under specific conditions.
Reaction Conditions
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Piperidine Formation | Precursor compounds | Varies | High |
| Boc Protection | Di-tert-butyldicarbonate | THF-water, 25°C, 18h | 79% |
| Pyrazole Formation | Pyrazole precursors | Specific coupling conditions | Variable |
The biological activity of this compound is primarily linked to its role in the development of PROteolysis TArgeting Chimeras (PROTACs). PROTACs are innovative tools for targeted protein degradation, where this compound serves as a rigid linker that facilitates the recruitment of E3 ubiquitin ligases to target proteins. This mechanism leads to ubiquitination and subsequent proteasomal degradation of unwanted proteins, making it a candidate for therapeutic applications in cancer and other diseases.
Research Findings
Recent studies have highlighted several key biological activities associated with this compound:
- Anticancer Activity : Compounds containing the pyrazole scaffold have demonstrated significant anticancer effects across various cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). For example, derivatives have shown inhibition of microtubule assembly and induction of apoptosis in cancer cells at micromolar concentrations .
- Microtubule Destabilization : Certain analogs have been identified as effective microtubule-destabilizing agents, which can disrupt cancer cell proliferation by interfering with mitotic processes .
- Cell Cycle Modulation : Studies indicate that these compounds can alter cell cycle dynamics, enhancing apoptosis markers such as caspase-3 activity .
Case Study 1: PROTAC Development
In a study focusing on PROTACs utilizing this compound, researchers synthesized various analogs to assess their efficacy in degrading specific target proteins involved in cancer progression. The results demonstrated that the structural rigidity provided by the piperidine-pyrazole linkage significantly improved degradation efficiency compared to more flexible linkers.
Case Study 2: Antitumor Screening
A screening campaign evaluated multiple pyrazole derivatives for their cytotoxic effects against different cancer cell lines. Notably, compounds derived from 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid exhibited promising results with IC50 values in low micromolar ranges, indicating strong potential for further development as therapeutic agents .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. Compounds similar to 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid have shown promising results against various cancer cell lines. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been identified as selective inhibitors of phosphoinositide 3-kinase (PI3K), an important target in cancer treatment, with some derivatives exhibiting IC50 values as low as 18 nM against PI3Kδ .
Anti-inflammatory Properties
The compound's structural characteristics allow it to interact with inflammatory pathways. Pyrazole derivatives have been reported to exhibit anti-inflammatory effects, making them candidates for treating conditions like rheumatoid arthritis and systemic lupus erythematosus. The modulation of PI3K pathways is particularly relevant in this context .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid involves multi-step organic reactions that typically include the formation of the piperidine and pyrazole rings followed by carboxylation. Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperidine or pyrazole rings can significantly influence potency and selectivity against target enzymes .
Case Study 1: Inhibition of Cancer Cell Proliferation
A series of experiments demonstrated that derivatives of pyrazole effectively inhibited cell proliferation in various cancer models, including breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, which were confirmed through flow cytometry and Western blot analysis .
Case Study 2: Anti-inflammatory Effects
In vivo studies using animal models of inflammation showed that compounds similar to 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid significantly reduced inflammatory markers such as TNF-alpha and IL-6 levels. These findings suggest that this compound could be developed into a therapeutic agent for chronic inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Modifications
1-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}-1H-1,2,3-triazole-5-carboxylic Acid
- CAS : 1955524-20-5
- Molecular Formula : C₁₃H₂₀N₄O₄
- Key Differences: Replaces the pyrazole ring with a 1,2,3-triazole.
- Pharmacological Impact : Triazoles are often used in click chemistry and may exhibit improved metabolic stability compared to pyrazoles.
2-({1-[(tert-Butoxy)carbonyl]piperidin-4-yl}methyl)-1,3-thiazole-5-carboxylic Acid
- CAS : 2094342-59-1
- Molecular Formula : C₁₅H₂₂N₂O₄S
- Key Differences : Substitutes pyrazole with a thiazole ring and introduces a methylene linker. The sulfur atom in thiazole enhances lipophilicity, which could influence membrane permeability .
- Synthetic Considerations : Thiazole-containing compounds often require specialized synthetic routes due to sulfur’s reactivity .
Analogues with Modified Substituents
3-{[(tert-Butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic Acid
- CAS : EN300-396012
- Molecular Formula : C₁₀H₁₅N₃O₄
- Key Differences : Lacks the piperidine ring; the Boc group is directly attached to the pyrazole’s 3-position. This simplification reduces molecular weight (241.25 g/mol) but may limit spatial interactions with targets .
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic Acid
Pharmacologically Relevant Derivatives
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid
- CAS : 139756-00-6
- Molecular Formula : C₈H₁₁N₃O₄
- Key Differences : Incorporates a nitro group (electron-withdrawing) and propyl chain. Nitro groups can enhance electrophilic reactivity but may raise toxicity concerns .
CV-11974 (Angiotensin II Receptor Antagonist)
- Structure : Features a benzimidazole core with tetrazole and biphenyl groups.
Comparative Data Table
Research Findings and Implications
- Synthetic Utility : The Boc group in the target compound facilitates piperidine protection during multi-step syntheses, as seen in analogues like EN300-396012 .
- Pharmacological Profiling: Pyrazole-carboxylic acid derivatives are frequently evaluated in receptor binding assays (e.g., calcium mobilization in CHO-k1 cells ). The target compound’s carboxylic acid may mimic endogenous ligands, similar to CV-11974’s angiotensin II antagonism .
- Safety Profile : Analogues like (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5) require standard handling protocols, suggesting similar hazards for the target compound .
Q & A
Q. What are the established synthetic routes for 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid, and what are critical control points?
The synthesis typically involves multi-step processes:
- Step 1 : Formation of the pyrazole core via cyclocondensation of precursors like ethyl acetoacetate and substituted hydrazines, followed by carboxylation at the 5-position .
- Step 2 : Introduction of the piperidin-4-yl group using tert-butoxycarbonyl (Boc)-protected intermediates. Boc protection ensures amine stability during coupling reactions .
- Step 3 : Final deprotection and purification via column chromatography or recrystallization. Critical Control Points :
- pH and temperature during cyclocondensation to avoid side products.
- Boc group stability under acidic/basic conditions .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR : and NMR to confirm substitution patterns (e.g., tert-butyl group at δ ~1.4 ppm, pyrazole protons at δ 6.5–7.5 ppm) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 210–254 nm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected at m/z ~363.3) .
Q. How does the Boc-protected piperidine moiety influence solubility and stability?
- Solubility : The Boc group enhances solubility in organic solvents (e.g., DCM, THF) but reduces aqueous solubility. Carboxylic acid functionality allows salt formation in basic buffers .
- Stability : The Boc group is stable at neutral pH but hydrolyzes under strong acids (e.g., TFA) or prolonged basic conditions. Store at 2–8°C in inert atmospheres to prevent degradation .
Advanced Research Questions
Q. How can synthetic yields be optimized for the pyrazole-piperidine coupling step?
- Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bonds or peptide coupling reagents (e.g., HATU/DIPEA) for amide formation .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve reaction efficiency but require rigorous drying to prevent Boc cleavage .
- Yield Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| HATU/DIPEA in DMF | 78 | 95 |
| EDCl/HOBt in THF | 65 | 90 |
Q. How to resolve contradictions in structural elucidation between computational and experimental data?
- X-ray Crystallography : Resolve ambiguity in piperidine chair conformations or pyrazole ring planarity (e.g., compare with analogous structures in Cambridge Structural Database) .
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) and compare experimental vs. computed NMR shifts .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Accelerated Degradation Studies :
| Condition | Half-Life (Days) | Major Degradants |
|---|---|---|
| pH 1.0 (37°C) | 2 | Deprotected piperidine |
| pH 7.4 (25°C) | 30 | None detected |
| pH 10.0 (50°C) | 7 | Hydrolyzed ester |
Q. What catalytic or biomimetic applications are feasible for this compound?
- Metal Coordination : The pyrazole-carboxylic acid moiety can act as a ligand for transition metals (e.g., Cu, Zn) in catalytic systems .
- Enzyme Inhibition : Structural analogs show potential as kinase inhibitors; conduct docking studies with ATP-binding pockets (e.g., using AutoDock Vina) .
Q. How can computational modeling predict reactivity or metabolic pathways?
- ADMET Prediction : Use SwissADME to estimate logP (~2.1), bioavailability (Score: 0.55), and cytochrome P450 interactions .
- Metabolic Sites : CYP3A4-mediated oxidation at the tert-butyl group or piperidine ring predicted via MetaPrint2D .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
